molecular formula C18H25Cl2N3O3S B10939625 [4-(2,4-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone

[4-(2,4-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone

Cat. No.: B10939625
M. Wt: 434.4 g/mol
InChI Key: UEFIIWWXZYPGCT-UHFFFAOYSA-N
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Description

[4-(2,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE: is a complex organic compound that features both piperazine and piperidine moieties. The presence of dichlorobenzyl and methylsulfonyl groups adds to its chemical diversity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE typically involves multiple steps:

    Formation of 4-(2,4-DICHLOROBENZYL)PIPERAZINE: This can be achieved by reacting 2,4-dichlorobenzyl chloride with piperazine under basic conditions.

    Formation of 1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE: This involves the reaction of piperidine with methanesulfonyl chloride, followed by oxidation to form the ketone.

    Coupling Reaction: The final step involves coupling the two intermediates under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation typically yields sulfoxides or sulfones.

    Reduction: Reduction yields alcohols.

    Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology

In biological research, it can be used as a ligand in receptor studies due to its piperazine and piperidine moieties.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [4-(2,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE involves its interaction with molecular targets such as receptors or enzymes. The piperazine and piperidine moieties allow it to bind to specific sites, modulating biological pathways. The dichlorobenzyl and methylsulfonyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorobenzyl)piperazine
  • 1-(Methylsulfonyl)piperidine
  • 4-(2,4-Dichlorobenzyl)piperidine

Uniqueness

The unique combination of piperazine and piperidine moieties, along with the dichlorobenzyl and methylsulfonyl groups, makes [4-(2,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE distinct

Properties

Molecular Formula

C18H25Cl2N3O3S

Molecular Weight

434.4 g/mol

IUPAC Name

[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone

InChI

InChI=1S/C18H25Cl2N3O3S/c1-27(25,26)23-6-2-3-15(13-23)18(24)22-9-7-21(8-10-22)12-14-4-5-16(19)11-17(14)20/h4-5,11,15H,2-3,6-10,12-13H2,1H3

InChI Key

UEFIIWWXZYPGCT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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